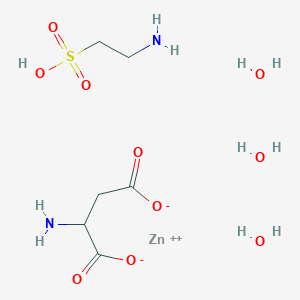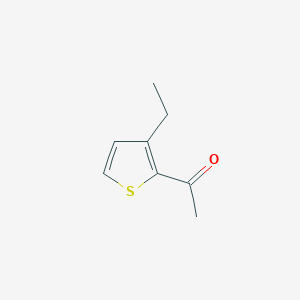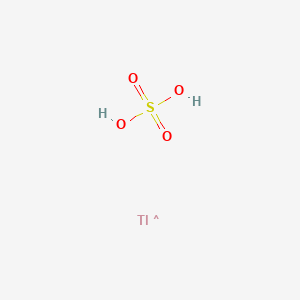
Sulfate de thallium(I) (1:2)
Vue d'ensemble
Description
Sulfuric acid thallium(1+) salt (1:2), also known as thallium(I) sulfate, is a chemical compound with the formula Tl₂SO₄. It is a white crystalline powder that is highly toxic and has been historically used as a rodenticide and insecticide. The compound is composed of thallium in the +1 oxidation state and sulfate ions. Thallium is a heavy metal that is not found freely in nature and is typically obtained as a by-product of the smelting of lead and zinc ores.
Mécanisme D'action
Target of Action
The primary target of Sulfuric Acid Thallium(1+) Salt (1:2) , also known as Thallium (I) Sulfate , is the central nervous system (CNS), liver, and lungs . It is highly toxic and has been historically used as a rodenticide.
Mode of Action
Thallium (I) Sulfate is formed by the reaction between sulfuric acid (H₂SO₄) and thallium (I) hydroxide (TlOH) in a 1:1 ratio. In its crystal structure, each thallium cation has a +1 oxidation state and forms nine covalent bonds with surrounding oxygen atoms from the sulfate anions. The strong ionic and covalent interactions within the crystal lattice contribute to its high toxicity.
Biochemical Pathways
It is known that the compound is soluble in water and its toxic effects are derived from the thallium (i) cation .
Pharmacokinetics
It is known to be extremely toxic by ingestion, very toxic by skin absorption, and is a slow-acting cumulative poison .
Result of Action
The mean lethal dose of Thallium (I) Sulfate in an adult is probably about 1 gram . Chronic exposure causes hair loss starting 10 days after exposure and complete baldness in about a month .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thallium (I) Sulfate. For instance, it is soluble in water, which can affect its distribution and bioavailability in the environment. It is also toxic to aquatic life with long-lasting effects.
Applications De Recherche Scientifique
Sulfuric acid thallium(1+) salt (1:2) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting iodine in the presence of chlorine and in ozonometry.
Biology: Studied for its toxicological effects on biological systems and its potential use in biological assays.
Medicine: Historically used in medical treatments, though its use has been largely discontinued due to its toxicity.
Industry: Utilized in the production of semiconductors, low-temperature thermometers, and optical fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid thallium(1+) salt (1:2) can be synthesized by reacting thallium metal with sulfuric acid. The reaction involves dissolving thallium in sulfuric acid, followed by crystallization of the resulting thallium(I) sulfate. The reaction can be represented as follows:
2Tl+H2SO4→Tl2SO4+H2↑
The reaction is typically carried out under controlled conditions to ensure the complete dissolution of thallium and the formation of pure thallium(I) sulfate crystals.
Industrial Production Methods
Industrial production of thallium(I) sulfate involves similar methods but on a larger scale. The process includes the careful handling of thallium metal and sulfuric acid, as both are hazardous materials. The reaction is conducted in large reactors, and the resulting thallium(I) sulfate is purified through crystallization and filtration processes to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid thallium(1+) salt (1:2) undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(I) can be reduced to metallic thallium using reducing agents.
Substitution: Thallium(I) can participate in substitution reactions where the thallium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like zinc or iron in acidic conditions.
Substitution: Reactions with other metal salts or complexing agents.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Metallic thallium.
Substitution: Various thallium salts depending on the reacting cation.
Comparaison Avec Des Composés Similaires
Sulfuric acid thallium(1+) salt (1:2) can be compared with other thallium compounds and metal sulfates:
Thallium(I) chloride (TlCl): Similar in toxicity but differs in solubility and chemical behavior.
Thallium(III) sulfate (Tl₂(SO₄)₃): Contains thallium in the +3 oxidation state, exhibiting different chemical properties and reactivity.
Potassium sulfate (K₂SO₄): A non-toxic sulfate salt used in fertilizers, contrasting with the toxic nature of thallium(I) sulfate.
Conclusion
Sulfuric acid thallium(1+) salt (1:2) is a highly toxic compound with significant historical and scientific importance. Its synthesis, chemical reactions, and applications in various fields highlight its versatility and potential hazards. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and uses.
Propriétés
InChI |
InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMICEZVVURFLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4STl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10031-59-1 | |
| Record name | Sulfuric acid, thallium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
302.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-18-6 | |
| Record name | Thallous sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallous sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


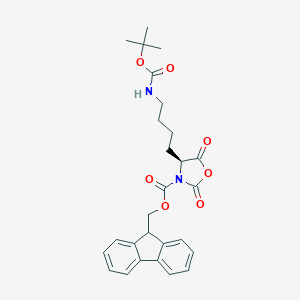




![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)


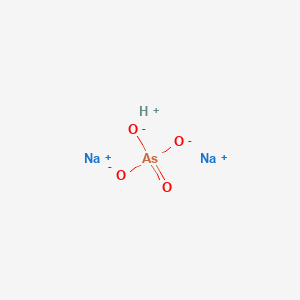

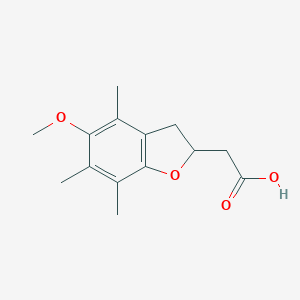
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
